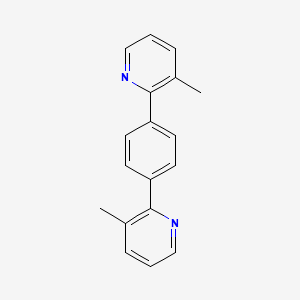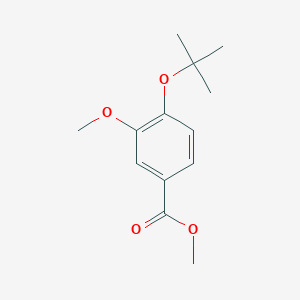
1,4-Bis(3-methyl-2-pyridyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-methyl-2-pyridyl)benzene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzene ring substituted with two 3-methyl-2-pyridyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(3-methyl-2-pyridyl)benzene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(3-methyl-2-pyridyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-methyl-2-pyridyl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-methyl-2-pyridyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-pyridyl)benzene: Similar structure but with pyridyl groups at the 4-position.
1,4-Bis(2-pyridyl)benzene: Similar structure but with pyridyl groups at the 2-position.
1,4-Bis(4-methyl-2-pyridyl)benzene: Similar structure but with additional methyl groups on the pyridyl rings.
Uniqueness
1,4-Bis(3-methyl-2-pyridyl)benzene is unique due to the specific positioning of the methyl groups on the pyridyl rings, which can influence its chemical reactivity and binding properties. This structural uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C18H16N2 |
|---|---|
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-methyl-2-[4-(3-methylpyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C18H16N2/c1-13-5-3-11-19-17(13)15-7-9-16(10-8-15)18-14(2)6-4-12-20-18/h3-12H,1-2H3 |
InChI-Schlüssel |
SYGUGGBBXYVHKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C3=C(C=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)




